molecular formula C6H5NO3 B167104 4-Nitrophenol-2,3,5,6-d4 CAS No. 93951-79-2

4-Nitrophenol-2,3,5,6-d4

Cat. No.: B167104
CAS No.: 93951-79-2
M. Wt: 143.13 g/mol
InChI Key: BTJIUGUIPKRLHP-RHQRLBAQSA-N
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Description

4-Nitrophenol-2,3,5,6-d4 is a deuterium-labeled isotope of 4-nitrophenol, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound has the molecular formula C6HD4NO3 and a molecular weight of 143.13 g/mol . It is a yellow crystalline solid with a melting point of 113-115°C . The deuterium labeling makes it particularly useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenol-2,3,5,6-d4 typically involves the nitration of deuterated phenol. The process can be summarized as follows:

    Deuteration of Phenol: Phenol is first deuterated to replace the hydrogen atoms with deuterium. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst.

    Nitration: The deuterated phenol is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to introduce the nitro group at the para position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterium oxide and other deuterated reagents is essential for maintaining the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenol-2,3,5,6-d4 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed

    Reduction: 4-Aminophenol-2,3,5,6-d4.

    Oxidation: 4-Nitroquinone-2,3,5,6-d4.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Nitrophenol-2,3,5,6-d4 is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.

    Environmental Studies: Employed in the study of environmental pollutants and their degradation pathways.

    Pharmaceutical Research: Utilized in the synthesis of deuterated drugs and in the study of drug metabolism and pharmacokinetics.

    Biological Research: Used in enzyme kinetics and mechanistic studies to understand enzyme-substrate interactions.

Comparison with Similar Compounds

4-Nitrophenol-2,3,5,6-d4 can be compared with other deuterated and non-deuterated nitrophenols:

    4-Nitrophenol: The non-deuterated form, which is more commonly used but lacks the isotopic labeling advantages.

    4-Nitrophenol-13C6: Another isotopically labeled variant where carbon atoms are replaced with carbon-13, used for different analytical purposes.

    4-Aminophenol-2,3,5,6-d4: The reduced form of this compound, used in similar applications but with different chemical properties.

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct analytical advantages over its non-deuterated counterparts .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIUGUIPKRLHP-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-79-2
Record name Phen-2,3,5,6-d4-ol, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93951-79-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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